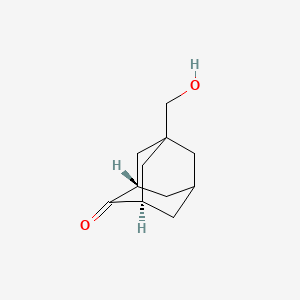
(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features a hydroxymethyl group and a ketone functional group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one typically involves the functionalization of adamantane. One common method is the hydroxymethylation of adamantanone using formaldehyde and a base catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Polar solvents like methanol or ethanol
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: (1R,3S,5s,7s)-5-(carboxy)adamantan-2-one
Reduction: (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-ol
Substitution: Various ethers or esters depending on the substituent
Scientific Research Applications
Chemistry
In chemistry, (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on biological systems. Its structural similarity to other bioactive adamantane derivatives suggests it could have interesting pharmacological properties.
Medicine
In medicine, derivatives of adamantane are known for their antiviral and neuroprotective properties
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of functionalized adamantane derivatives.
Mechanism of Action
The mechanism of action of (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one would depend on its specific application. In general, adamantane derivatives can interact with various molecular targets, including enzymes and receptors. The hydroxymethyl and ketone groups may allow for specific interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon with a similar cage-like structure.
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: A medication used to treat Alzheimer’s disease, also based on the adamantane structure.
Uniqueness
(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one is unique due to the presence of both a hydroxymethyl group and a ketone functional group
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(1R,3S)-5-(hydroxymethyl)adamantan-2-one |
InChI |
InChI=1S/C11H16O2/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-9,12H,1-6H2/t7?,8-,9+,11? |
InChI Key |
ORLCIDAOJDSXNX-SNWHPCCYSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)CO |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


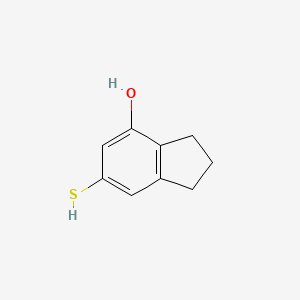
![cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11755381.png)
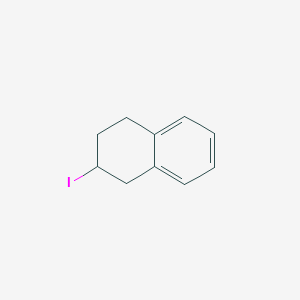

![tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B11755389.png)

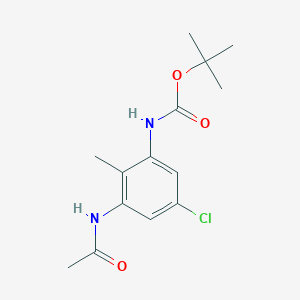
![Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11755399.png)
![5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B11755400.png)
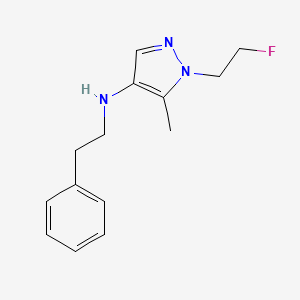


![tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B11755446.png)
![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
